

A Comparative Bioequivalence Analysis: Atripla® Fixed-Dose Combination Versus Its Individual Components

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Compound of Interest		
Compound Name:	ATRIPLA	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioequivalence of the fixed-dose combination (FDC) tablet **Atripla**® (efavirenz/emtricitabine/tenofovir disoproxil fumarate) and the coadministration of its individual component drugs. The data presented is compiled from pivotal bioequivalence studies, offering a comprehensive resource for professionals in pharmaceutical development and clinical research.

Pharmacokinetic Bioequivalence Data

The bioequivalence of **Atripla®** has been established by comparing its pharmacokinetic (PK) profile to that of its individual components administered concurrently. The key PK parameters, Area Under the Plasma Concentration-Time Curve (AUC) and Maximum Plasma Concentration (Cmax), are summarized below. Bioequivalence is generally concluded if the 90% confidence interval (CI) of the geometric mean ratio (GMR) for these parameters falls within the range of 80.00-125.00%.

Table 1: Bioequivalence of **Atripla**® FDC vs. Individual Components in Healthy, Fasted Adults[1]



Active Ingredient	Parameter	Geometric Mean Ratio (GMR) % (FDC/Individual)	90% Confidence Interval (CI)
Efavirenz	Cmax	99.9	93.4 - 107
AUC(0-last)	95.7	90.5 - 101	
AUC(inf)	95.2	88.9 - 102	
Emtricitabine	Cmax	88.8	84.0 - 93.9
AUC(0-last)	98.0	94.9 - 101	
AUC(inf)	98.0	94.9 - 101	
Tenofovir	Cmax	91.5	84.6 - 98.8
AUC(0-last)	99.3	91.0 - 108	_
AUC(inf)	100	93.2 - 108	

The results from this pivotal study demonstrate that the fixed-dose combination tablet of efavirenz/emtricitabine/tenofovir disoproxil fumarate is bioequivalent to the administration of its individual drug components.[1]

Experimental Protocols

The following section details the typical methodology employed in a bioequivalence study of **Atripla**®.

Study Design

A single-dose, randomized, open-label, two-period, two-sequence crossover study design is standard for assessing the bioequivalence of **Atripla**®.[1] This design involves subjects receiving both the fixed-dose combination and the individual components in a randomized order, separated by a washout period.

• Dosing: A single oral dose of the **Atripla**® tablet (600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir disoproxil fumarate) or the individual tablets administered together.



- Fasting Conditions: The study is conducted under fasted conditions, as food can affect the absorption of efavirenz.[2] Subjects typically fast overnight before drug administration.
- Washout Period: A washout period of 28 to 35 days is considered sufficient to prevent any carry-over effects of the drugs between the two treatment periods, primarily due to the long half-life of efavirenz.[2]

Subject Selection: Inclusion and Exclusion Criteria

Bioequivalence studies for Atripla® are typically conducted in healthy adult volunteers.[2]

Inclusion Criteria:

- Healthy adult subjects (male and non-pregnant, non-lactating females).
- Age between 18 and 55 years.
- Body Mass Index (BMI) within a normal range.
- Willingness to use a reliable method of contraception during the study.
- Informed consent to participate in the study.

Exclusion Criteria:

- History or presence of any significant cardiovascular, pulmonary, hepatic, renal, gastrointestinal, hematological, or neurological disease.
- Known hypersensitivity to efavirenz, emtricitabine, tenofovir, or any of the excipients in the formulations.
- Positive test for HIV, Hepatitis B, or Hepatitis C.
- Use of any prescription or over-the-counter medications, including herbal supplements,
 within a specified period before the study.
- History of alcohol or drug abuse.
- Participation in another clinical trial within a specified period.



Blood Sampling Schedule

To accurately characterize the pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir, an intensive blood sampling schedule is implemented. Blood samples are typically collected at the following time points post-dose: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 24, 48, and 72 hours.[2] For a comprehensive pharmacokinetic analysis, blood sampling can extend up to 504 hours post-dose.[1]

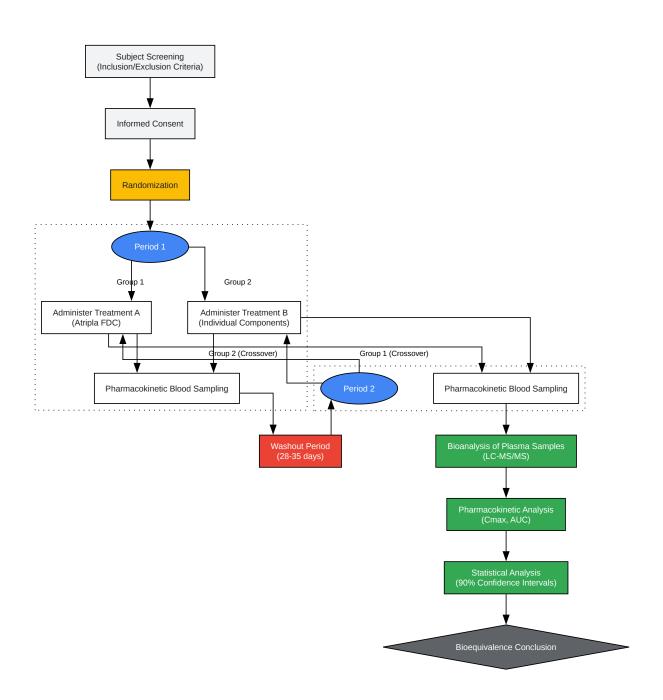
Analytical Methodology

The concentrations of efavirenz, emtricitabine, and tenofovir in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity for accurately quantifying the three analytes simultaneously.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for Atripla®.





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Caption: Workflow of a crossover bioequivalence study.



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